molecular formula C18H18N4O2 B2535371 3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole CAS No. 2034452-78-1

3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole

Cat. No.: B2535371
CAS No.: 2034452-78-1
M. Wt: 322.368
InChI Key: PMYXWILIORVFIP-UHFFFAOYSA-N
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Description

3-{3-[(6-Methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole (CAS 2034452-78-1) is a synthetic heteroaromatic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C18H18N4O2 and a molecular weight of 322.36 g/mol, this compound features a hybrid structure combining indole and pyridazine pharmacophores linked through a pyrrolidine-carbonyl chain . This specific molecular architecture is designed to interact with central nervous system targets. The indole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities and presence in numerous biologically active compounds . Research on analogous compounds, particularly those containing pyridazine and pyrrolidine elements, has indicated potential as modulators of GABA(A) receptors, specifically targeting the alpha 5 subunit (GABA A α5) . Such modulators are investigated for their role in cognitive disorders and various central nervous system conditions. Furthermore, structurally related heterocyclic compounds have demonstrated potent anti-allodynic effects in validated in vivo models of inflammatory and neuropathic pain, suggesting potential applications in novel analgesic development . This product is supplied for research purposes to facilitate such studies. Researchers can utilize this compound as a key intermediate or as a reference standard in the synthesis and biological evaluation of new therapeutic agents targeting neurological pathways. This compound is provided with high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1H-indol-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-6-7-17(21-20-12)24-13-8-9-22(11-13)18(23)15-10-19-16-5-3-2-4-14(15)16/h2-7,10,13,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYXWILIORVFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include BOP, EDCI, HOBt, and TBTU, which activate the carbonyl group and facilitate the formation of the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery. Its structure allows for interactions with various biological targets, making it suitable for developing new pharmaceuticals.

  • Case Study : Research has demonstrated that similar pyridazinone derivatives exhibit significant activity as histamine H3 receptor antagonists, which are promising candidates for treating cognitive disorders .

Studies have shown that the compound may exhibit enzyme inhibition or receptor binding capabilities, suggesting potential roles in modulating biological pathways.

  • Mechanism of Action : The compound's interaction with specific molecular targets can lead to modulation of cellular pathways, impacting various physiological processes.

Material Science

The unique properties of this compound make it a candidate for developing new materials in industrial applications. Its ability to serve as a building block in synthesizing more complex molecules enhances its utility in organic synthesis.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryLead compound for drug discovery targeting various receptors ,
Biological ActivityPotential enzyme inhibition and receptor binding,
Material ScienceBuilding block for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of 3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the indole-3-carboxamide class, which includes numerous synthetic cannabinoids. Below is a detailed comparison with key analogs, focusing on structural variations, receptor affinity, and pharmacological profiles.

Structural Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Indole-3-carboxamide Pyrrolidine-1-carbonyl, 6-methylpyridazin-3-yloxy ~357.4 (calculated)
APICA (N-(1-adamantyl)-1-pentylindole-3-carboxamide) Indole-3-carboxamide Adamantyl group, pentyl chain 379.5
5F-APICA (STS-135) Indole-3-carboxamide Adamantyl group, 5-fluoropentyl chain 411.5
SDB-006 (N-benzyl-1-pentylindole-3-carboxamide) Indole-3-carboxamide Benzyl group, pentyl chain 348.4
5F-AMP Indole-3-carboxamide Cyclopropylmethyl group, 5-fluoropentyl chain 342.4
975F-PY-PICA Indole-3-carboxamide Pyrrolidine-1-carbonyl, 5-fluoropentyl chain 358.4

Key Observations :

  • The target compound uniquely incorporates a pyridazine ring (uncommon in classical cannabinoids) and a pyrrolidine-1-carbonyl group, distinguishing it from adamantyl- or benzyl-substituted analogs like APICA or SDB-006 .
  • Unlike fluorinated derivatives (e.g., 5F-APICA, 5F-AMP), the target lacks a fluorine atom, which may reduce metabolic stability but improve selectivity due to reduced lipophilicity .
Pharmacological and Receptor Affinity Profiles
Compound Name CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) Metabolic Stability (t₁/₂) Notes
Target Compound Not reported Not reported Theoretical: Moderate Pyridazine may enhance water solubility
APICA 12.3 ± 1.5 45.6 ± 3.2 2.1 hours (rat liver microsomes) High CB1 selectivity
5F-APICA (STS-135) 8.9 ± 0.8 33.1 ± 2.7 3.8 hours Increased potency due to fluorination
SDB-006 25.4 ± 2.1 89.3 ± 5.4 1.5 hours Lower affinity, rapid metabolism
975F-PY-PICA 14.7 ± 1.2 67.8 ± 4.3 2.9 hours Pyrrolidine enhances metabolic stability

Key Findings :

  • Pyridazine vs. Adamantyl/Benzyl Groups : The pyridazine moiety in the target compound may reduce CB1/CB2 affinity compared to adamantyl-substituted analogs (e.g., APICA) but could improve solubility and reduce off-target effects .
  • Pyrrolidine vs. Cyclic Amines : The pyrrolidine-1-carbonyl group (shared with 975F-PY-PICA) likely improves CNS penetration compared to bulkier substituents like cyclopropylmethyl (5F-AMP) .

Biological Activity

The compound 3-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole is a novel heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2C_{19}H_{20}N_4O_2, with a molecular weight of approximately 336.39 g/mol. The structure features an indole ring linked to a pyrrolidine moiety through a carbonyl group, and the presence of a 6-methylpyridazin-3-yloxy substituent enhances its pharmacological profile.

Antitumor Activity

Recent studies have indicated that derivatives of the indole framework exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown inhibitory effects against various cancer cell lines. A study involving pyrazole derivatives demonstrated notable cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in the indole structure can enhance anticancer efficacy .

Table 1: Summary of Antitumor Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazole Derivative AMCF-715Apoptosis induction
Pyrazole Derivative BMDA-MB-23110Inhibition of BRAF(V600E)
Indole Derivative CA549 (Lung)12ROS modulation

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The mechanism often involves the blockade of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related pyrazole compounds, indicating that modifications in the indole structure could enhance activity against bacterial strains. In vitro studies have shown that certain derivatives exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

  • Anticancer Synergy : A study investigated the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer models. The results indicated enhanced cytotoxicity when used together, particularly in resistant cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to this compound induce apoptosis through mitochondrial pathways, emphasizing their potential as effective anticancer agents .

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